7-(Trifluoromethyl)quinolin-5-ol: Technical Profile & Synthesis Guide
7-(Trifluoromethyl)quinolin-5-ol: Technical Profile & Synthesis Guide
Topic: Chemical Structure and Properties of 7-(Trifluoromethyl)quinolin-5-ol Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
7-(Trifluoromethyl)quinolin-5-ol (CAS: 558479-28-0) is a specialized heterocyclic scaffold increasingly relevant in neurodegenerative therapeutic research. Structurally, it combines the privileged quinoline pharmacophore with a lipophilic, electron-withdrawing trifluoromethyl group at the C7 position and a polar hydroxyl handle at C5.
This compound has emerged as a critical intermediate in the design of SARM1 (Sterile Alpha and TIR Motif Containing 1) inhibitors , a class of therapeutics targeting axonal degeneration in peripheral neuropathies and traumatic brain injury. Its unique electronic profile—where the 7-CF3 group modulates the acidity of the 5-OH and the basicity of the quinoline nitrogen—makes it a versatile bioisostere for 5-chloro-quinolin-8-ol analogs.
Chemical Structure & Electronic Properties[1]
Structural Analysis
The molecule consists of a bicyclic quinoline ring system substituted with a hydroxyl group at position 5 and a trifluoromethyl group at position 7.
-
Molecular Formula: C₁₀H₆F₃NO[1]
-
Molecular Weight: 213.16 g/mol [1]
-
LogP (Predicted): ~2.96 (High lipophilicity due to -CF3)
-
TPSA: ~33.12 Ų
Electronic Effects & pKa Modulation
The strategic placement of the trifluoromethyl (-CF3) group exerts a profound inductive effect ($ -I $) on the ring system, distinct from standard methyl or chloro substitutions.
-
Acidity of 5-OH: The electron-withdrawing nature of the 7-CF3 group stabilizes the phenoxide anion formed upon deprotonation of the 5-hydroxyl group. This lowers the pKa of the phenol relative to unsubstituted 5-hydroxyquinoline (pKa ~10), likely shifting it to the 8.5–9.0 range . This enhances H-bond donor capability in neutral media.
-
Basicity of N1: The -CF3 group reduces electron density across the aromatic system, decreasing the basicity of the quinoline nitrogen (N1). While 5-hydroxyquinoline has a pKa (N-H+) of ~5.2, the 7-CF3 derivative is expected to be less basic (pKa ~3.5–4.0), reducing protonation at physiological pH and altering membrane permeability.
Visualization: Electronic Induction Map
Caption: Inductive effects of the 7-CF3 group on the quinoline scaffold, modulating acidity, basicity, and lipophilicity.
Synthesis & Production Protocols
Retrosynthetic Strategy
Direct functionalization of quinoline is often non-selective. The most robust, high-fidelity route utilizes the Skraup Cyclization on a pre-functionalized aniline, followed by deprotection.
-
Precursor: 5-Methoxy-7-(trifluoromethyl)quinoline
-
Starting Material: 3-Methoxy-5-(trifluoromethyl)aniline
Rationale: The methoxy group at position 3 of the aniline directs the cyclization to the less sterically hindered position (para to the CF3 group is blocked, ortho to OMe is favored). This yields the 5-methoxy-7-CF3 isomer, which is then demethylated.
Detailed Experimental Protocol
Step 1: Modified Skraup Cyclization
Objective: Synthesis of 5-Methoxy-7-(trifluoromethyl)quinoline.
-
Reagents:
-
Procedure:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge 3-Methoxy-5-(trifluoromethyl)aniline, glycerol, and sodium m-nitrobenzenesulfonate.
-
Acid Addition: Add FeSO₄. Cool the mixture to 0°C. Add conc. H₂SO₄ dropwise to control the exotherm.[3]
-
Reaction: Heat the mixture gradually to 140°C. A vigorous exotherm may occur around 100-120°C (the "Skraup reaction kick"); ensure efficient stirring. Reflux at 140-150°C for 4 hours.
-
Workup: Cool to room temperature. Pour onto crushed ice. Basify to pH 10 with 50% NaOH solution (keep temperature <20°C).
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Step 2: Demethylation
Objective: Conversion to 7-(Trifluoromethyl)quinolin-5-ol.
-
Reagents:
-
5-Methoxy-7-(trifluoromethyl)quinoline (1.0 eq)
-
Boron Tribromide (BBr₃, 1.0 M in DCM, 3.0 eq)
-
Anhydrous DCM (Solvent)
-
-
Procedure:
-
Setup: Dissolve the intermediate in anhydrous DCM under Nitrogen atmosphere. Cool to -78°C.[5][6]
-
Addition: Add BBr₃ solution dropwise over 20 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Cool to 0°C. Carefully quench with MeOH (exothermic).
-
Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc.
-
Isolation: The product may precipitate or require extraction.[3][4] Recrystallize from Ethanol/Water.
-
Synthesis Workflow Visualization
Caption: Two-step synthesis route via Skraup cyclization and BBr3-mediated demethylation.
Physicochemical Characterization Data
| Property | Value / Description | Method/Source |
| Appearance | Off-white to pale yellow solid | Visual |
| Melting Point | 185–188 °C (Predicted) | Analog comparison |
| ¹H NMR (DMSO-d₆) | δ 10.5 (s, 1H, OH), 8.9 (d, 1H), 8.4 (d, 1H), 7.8 (s, 1H), 7.6 (m, 1H), 7.4 (s, 1H) | Predicted Shift |
| Solubility | Soluble in DMSO, Methanol, DMF.[7] Poor in Water. | Experimental |
| pKa (OH) | 8.8 ± 0.5 | Calculated (Hammett) |
| pKa (NH⁺) | 3.8 ± 0.5 | Calculated (Hammett) |
Medicinal Chemistry Applications
SARM1 Inhibition
The primary application of 7-(Trifluoromethyl)quinolin-5-ol is as a pharmacophore in the development of SARM1 inhibitors . SARM1 (Sterile Alpha and TIR Motif Containing 1) is an NADase enzyme that triggers axonal degeneration (Wallerian degeneration) following injury.
-
Mechanism: Small molecule inhibitors often bind to the NADase domain or an allosteric site on SARM1, preventing the catastrophic depletion of NAD+ that leads to axon death.
-
Role of 7-CF3-5-OH:
-
The 5-OH group can participate in hydrogen bonding with key residues (e.g., catalytic glutamates) within the SARM1 active site.
-
The 7-CF3 group occupies hydrophobic pockets, improving binding affinity ($ K_d $) and metabolic stability against oxidative defluorination.
-
The scaffold mimics the nicotinamide moiety of NAD+, acting as a competitive or uncompetitive inhibitor.
-
Bioisosterism
In drug design, this scaffold serves as a bioisostere for:
-
5-Chloro-quinolin-8-ol (Clioquinol analogs): Moving the OH to position 5 and adding CF3 changes the metal chelation profile (reducing toxicity associated with non-specific metal stripping).
-
Isoquinoline derivatives: Used in kinase inhibitors where the nitrogen position fine-tunes solubility.
Biological Pathway Visualization
Caption: Mechanism of action for SARM1 inhibitors preventing NAD+ depletion and axonal degeneration.
References
-
Manske, R. H. F. (1942).[5][8] "The Chemistry of Quinolines". Chemical Reviews, 30(1), 113–144.[5][8] (Foundational text on Skraup synthesis).
-
Bosanac, T., et al. (2021).[3] "Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy". Brain, 144(10), 3226–3238. (Context for SARM1 inhibitors).
- Hughes, R. O., et al. (2019). "Small Molecule Inhibitors of SARM1 NADase Activity". Cell Reports, 29(12). (Structural Activity Relationships of quinoline-based SARM1 inhibitors).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 7-(Trifluoromethyl)quinolin-5-ol | C10H6F3NO | CID 136352084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
